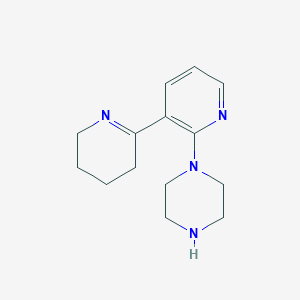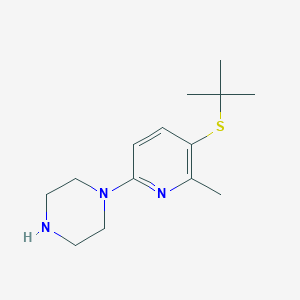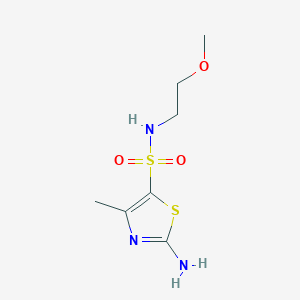
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoromethoxy positions, using reagents such as halides or nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-Benzyl-5-(trifluoromethoxy)-1H-pyrazole-3-carboxylic acid: The presence of a trifluoromethoxy group may enhance the compound’s stability and lipophilicity, potentially leading to different applications.
1-Benzyl-5-(chloromethoxy)-1H-pyrazole-3-carboxylic acid: The chloromethoxy group may impart different reactivity and biological activity compared to the difluoromethoxy group.
Propriétés
Formule moléculaire |
C12H10F2N2O3 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
1-benzyl-5-(difluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10F2N2O3/c13-12(14)19-10-6-9(11(17)18)15-16(10)7-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,17,18) |
Clé InChI |
MGLYBLIDYKGLFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)







![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

